molecular formula C11H16N2O2 B6229158 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 856257-28-8

5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6229158
CAS No.: 856257-28-8
M. Wt: 208.26 g/mol
InChI Key: BOKPNZAWVOVNEK-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound characterized by a partially hydrogenated indazole core substituted with an isopropyl group at position 5 and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol (). The compound is structurally notable for its fused cyclohexane-indazole system, which confers rigidity and influences its physicochemical properties, such as solubility and metabolic stability. It is primarily utilized as a building block in organic synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capability and stereochemical complexity ().

Properties

CAS No.

856257-28-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

BOKPNZAWVOVNEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(C1)C(=NN2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Core Indazole Ring Formation via Cyclization Reactions

The tetrahydroindazole scaffold is typically constructed through cyclization of appropriately substituted precursors. A common approach involves the use of hydrazines and cyclic ketones or enones. For example, cyclohexenone derivatives can react with hydrazines to form the tetrahydroindazole core via [3+2] cycloaddition or condensation. Patent WO2014088983A1 highlights the utility of copper-catalyzed coupling for indazole functionalization, though the core formation often precedes such steps .

In one hypothetical route, cyclohexenone (1) is treated with hydrazine hydrate under acidic conditions to yield 4,5,6,7-tetrahydro-1H-indazole (2). Subsequent nitration or halogenation at position 3 could introduce a functional handle for carboxylation. However, direct carboxylation at this stage is challenging, necessitating protective strategies.

Alkylation for Isopropyl Substituent Installation

Positioning the isopropyl group at C5 requires careful regiocontrol. Friedel-Crafts alkylation or radical-mediated alkylation are potential routes, though steric hindrance in the tetrahydroindazole system complicates direct electrophilic substitution. A more feasible approach involves pre-functionalization:

  • Bromination : Electrophilic bromination at C5 using Br₂/FeBr₃.

  • Coupling : Suzuki-Miyaura coupling with isopropylboronic acid under Pd catalysis.

Protecting Group Strategies and Final Deprotection

The carboxylic acid group often requires protection during synthetic steps. Ethyl ester protection (via Fischer esterification) is common, as demonstrated in patent US20240140938A1, where ethyl esters are hydrolyzed post-synthesis using NaOH/EtOH . For the target compound, a stepwise approach might involve:

  • Esterification : Protection of the carboxylic acid as an ethyl ester.

  • Alkylation/Coupling : Introduction of the isopropyl group.

  • Hydrolysis : Cleavage of the ester with aqueous NaOH to regenerate the carboxylic acid.

Optimization of Reaction Conditions

Key parameters for yield and selectivity include:

  • Temperature : Nitration proceeds optimally at 0–20°C .

  • Catalysts : Cu(I) salts (e.g., CuBr) enhance coupling efficiency .

  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility in carboxylation and coupling steps .

Analytical Characterization

Critical data for confirming structure:

  • ¹H NMR : Signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and tetrahydroindazole protons (δ 2.5–3.5 ppm, multiplet).

  • MS : Molecular ion peak at m/z 236.3 (C₁₂H₁₆N₂O₂).

  • HPLC : Purity >95% under reverse-phase conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Potential Pharmacological Properties

Research indicates that compounds with indazole structures often exhibit a range of biological effects, making them candidates for drug development. The pharmacological potential of 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid includes:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell signaling pathways.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disorders .

Binding Affinity Studies

Understanding the interaction of this compound with various biological targets is essential for elucidating its mechanism of action. Studies have focused on:

  • Enzyme Inhibition : Investigating its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Assessing its affinity for neurotransmitter receptors which could inform its use in neurological therapies .

Mechanism of Action

The mechanism by which 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The indazole core can bind to enzymes and receptors, modulating their activity. The propan-2-yl group may enhance the compound's lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Boiling and Melting Points

Comparative data for ester derivatives (common intermediates in synthesis):

Compound Name Melting Point (°C) Boiling Point (°C) Molecular Weight Reference
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 88 403.5 ± 45.0 194.23
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid ethyl ester - - 194.23

Key Insight : The ethyl ester derivatives exhibit higher thermal stability (boiling points >400°C) compared to the carboxylic acid form, making them suitable for high-temperature reactions ().

Spectral Data

  • 1H-NMR : The target compound shows characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and indazole NH (δ 10–12 ppm, broad) (). Analogues like the 1-Phenyl derivative display aromatic proton signals at δ 7.2–7.6 ppm ().
  • 13C-NMR : The carboxylic acid carbonyl resonates at δ 170–175 ppm, while ester derivatives (e.g., ethyl esters) show carbonyl signals at δ 165–168 ppm ().

Biological Activity

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound that has garnered attention due to its unique indazole structure and potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 166.17 g/mol. The compound features a tetrahydro configuration, indicating saturation of the indazole ring structure. This structural characteristic is crucial for its biological activity and reactivity in synthetic organic chemistry.

Biological Activity Overview

Research indicates that compounds with indazole structures often exhibit diverse biological effects. Notably, this compound has been investigated for several key activities:

  • Anti-inflammatory Activity :
    • A study highlighted that related indazole derivatives demonstrated significant anti-inflammatory effects in animal models. The most active compound in this series exhibited an ED50 value of 3.5 mg/kg in the carrageenan edema test .
    • The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways.
  • Analgesic Effects :
    • Related compounds have shown analgesic properties through modulation of pain pathways, potentially involving the inhibition of prostaglandin synthesis .
  • Neuroprotective Potential :
    • Some indazole derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of these compounds. Variations in substituents on the indazole ring can significantly alter biological activity:

Compound NameCAS NumberSimilarity Score
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid1956331-97-70.98
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid1338247-89-40.95

These compounds share structural similarities with this compound and exhibit varying degrees of biological activity based on their specific substituents.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vivo Studies :
    • In animal models, derivatives were shown to reduce inflammation significantly when administered prior to inflammatory stimuli. The mechanism involved suppression of COX enzyme activity and reduction in pro-inflammatory cytokines .
  • In Vitro Assays :
    • Compounds were evaluated for their ability to inhibit COX enzymes in cell cultures. Results indicated that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Neuroprotective Studies :
    • In models of neurodegeneration, compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and modulating apoptotic pathways .

Q & A

Q. What established synthetic routes exist for 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted cyclohexanones with hydrazine derivatives under acidic conditions. For example, refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid (3–5 hours) yields analogous tetrahydroindazole derivatives . Key parameters include temperature control (reflux vs. room temperature), catalyst selection (e.g., sodium acetate), and stoichiometric ratios of reagents. Yields typically range from 40% to 70%, with impurities managed via recrystallization or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) elucidate the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks for the tetrahydroindazole core (e.g., NH proton at δ 10–12 ppm, methyl groups from the isopropyl substituent at δ 1.2–1.4 ppm) .
  • IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and indazole N-H bending near 3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 223 for the parent compound) and fragmentation patterns confirm the backbone .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches using quantum calculations with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) . This reduces trial-and-error experimentation by 30–50% and improves yield predictability.

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing the isopropyl group with cyclopropyl) to isolate functional groups responsible for activity .
  • Meta-Analysis : Cross-reference data with analogous compounds (e.g., 4-aryl-tetrahydroindazoles) to identify trends in bioactivity .

Q. How does reactor design impact scalability in synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors enhance scalability by improving heat/mass transfer compared to batch reactors. For example, membrane separation technologies (CRDC subclass RDF2050104) can isolate intermediates in real-time, reducing purification steps . Process simulation tools (e.g., Aspen Plus) model parameters like residence time and pressure drop to optimize throughput .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability profiles across studies?

  • Methodological Answer :
  • Controlled Stability Testing : Store samples under varying conditions (pH, temperature, humidity) and monitor degradation via HPLC. For instance, 6-hydroxy-tetrahydroindazole analogs degrade rapidly at pH > 8, necessitating buffered formulations .
  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. aqueous buffers for pharmacokinetic studies) .

Comparative Table: Synthesis Methods

MethodConditionsYield (%)Key AdvantageReference
CyclocondensationAcetic acid, reflux, 3–5 h55–70High purity via recrystallization
Flow ChemistryContinuous-flow, 80°C, 2 h65–75Scalability and reduced waste
Microwave-Assisted150°C, 20 min, DMF60–68Rapid reaction time

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